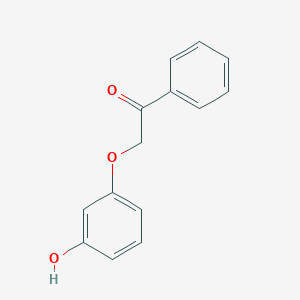

Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-

Description

Structural Characteristics and Key Functional Groups of Ethanone (B97240), 2-(3-hydroxyphenoxy)-1-phenyl-

The molecular structure of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- is defined by several key functional groups that dictate its chemical personality. The molecule features a central ethanone core, which includes a carbonyl group (C=O) that is a site for nucleophilic attack and a variety of condensation reactions. Attached to one side of the ethanone is a phenyl group, contributing to the molecule's aromaticity and providing a site for electrophilic substitution reactions.

Table 1: Key Structural and Chemical Properties of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- lookchem.com

| Property | Value |

| CAS Number | 13156-22-4 |

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.247 g/mol |

| Synonym | 2-(3-hydroxyphenoxy)-1-phenylethanone |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Overview of Potential Research Trajectories for Related Chemical Scaffolds

The chemical scaffold of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- opens up several promising avenues for future research. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the synthesis of a library of derivatives with potentially diverse properties.

One significant research trajectory involves exploring the reactivity of the α-carbon to the carbonyl group. This position is amenable to various reactions, including halogenation and subsequent nucleophilic substitutions, which could lead to the formation of more complex molecular architectures. For instance, the synthesis of α-haloketones from similar acetophenone (B1666503) precursors is a well-established strategy for creating versatile building blocks in organic synthesis. nih.gov

Furthermore, the phenolic hydroxyl group serves as a handle for introducing a variety of substituents, which could modulate the molecule's solubility, electronic properties, and biological activity. Investigations into the therapeutic potential of phenoxy acetamide (B32628) derivatives have shown that modifications at this position can significantly impact their pharmacological profiles, including anticancer and anti-inflammatory activities. researchgate.net

Another area of interest lies in the potential of this scaffold as a precursor for the synthesis of heterocyclic compounds. The ethanone and phenoxy moieties can be involved in cyclization reactions to form various heterocyclic systems, which are of great interest in medicinal chemistry due to their prevalence in drug molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenoxy)-1-phenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-7-4-8-13(9-12)17-10-14(16)11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIQLKNMDJWEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475332 | |

| Record name | Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-22-4 | |

| Record name | Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for Ethanone, 2 3 Hydroxyphenoxy 1 Phenyl

Precursor Synthesis and Building Block Approaches for Aryloxy-Ethanone Frameworks

The construction of the aryloxy-ethanone scaffold of Ethanone (B97240), 2-(3-hydroxyphenoxy)-1-phenyl- relies on the availability of two key building blocks: a reactive derivative of 1-phenylethanone and a suitably functionalized resorcinol (B1680541) molecule.

A primary route to the 1-phenylethanone portion involves the use of α-haloacetophenones, such as 2-bromo-1-phenylethanone or 2-chloro-1-phenylethanone. These compounds serve as potent electrophiles. The direct α-halogenation of aryl ketones is a common method for their preparation. For instance, acetophenone (B1666503) can be brominated using bromine (Br₂) in a suitable solvent like glacial acetic acid, often promoted by acidic conditions. wikipedia.org Alternatively, N-halosuccinimides, such as N-bromosuccinimide (NBS), provide a milder and more selective means of halogenation. wikipedia.org

The second crucial precursor is resorcinol (1,3-dihydroxybenzene) or one of its derivatives. wikipedia.org The synthesis of resorcinol itself can be achieved through various industrial processes, including the sulfonation of benzene (B151609) followed by alkali fusion. google.com For the synthesis of more complex analogs, substituted resorcinols are often required. These can be prepared through multi-step sequences involving acylation and other functional group interconversions. researchgate.net The reactivity of the resorcinol ring allows for further functionalization, although regioselectivity can be a challenge due to the presence of two activating hydroxyl groups.

| Precursor Class | Specific Example | Common Synthetic Method |

| 1-Phenylethanone derivative | 2-Bromo-1-phenylethanone | Direct bromination of acetophenone with Br₂/HOAc |

| 1-Phenylethanone derivative | 2-Chloro-1-phenylethanone | α-Chlorination of acetophenone using NCS |

| Phenolic derivative | Resorcinol | Benzene sulfonation followed by alkali fusion |

| Phenolic derivative | Substituted Resorcinols | Acylation and functional group manipulation of resorcinol |

Ethereal Linkage Formation Techniques in 2-(3-hydroxyphenoxy) Moiety Construction

The formation of the C-O bond constituting the ether linkage is a critical step in the synthesis of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-. The Williamson ether synthesis and the Ullmann condensation are two classical and widely employed methods for this transformation.

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. beilstein-journals.org In the context of the target molecule, this would typically involve the reaction of a resorcinol monoanion (a phenoxide) with an α-haloacetophenone like 2-bromo-1-phenylethanone. libretexts.orgrsc.org The reaction proceeds via an Sₙ2 mechanism. beilstein-journals.org A base, such as sodium hydroxide, potassium carbonate, or sodium hydride, is required to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. numberanalytics.comnih.gov The choice of solvent is also crucial, with polar aprotic solvents like DMF or acetonitrile (B52724) often being preferred. nih.gov

The Ullmann condensation is another powerful method for forming diaryl ethers, which can be adapted for aryloxy ketone synthesis. organicreactions.org This copper-catalyzed reaction typically involves coupling an aryl halide with a phenol (B47542) in the presence of a base at elevated temperatures. acs.org Modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts (e.g., CuI or Cu₂O) and employ ligands to facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov These ligands, which can include N,N-dimethylglycine or various picolinamides, accelerate the coupling and improve yields. researchgate.netnih.gov The reaction between resorcinol and an aryl halide under Ullmann conditions provides a direct route to the 3-hydroxyphenoxy moiety. nih.gov

Nucleophilic Aromatic Substitution (SₙAr) can also be employed, particularly if the phenyl ring of the ethanone moiety is activated with strong electron-withdrawing groups. researchgate.net In this mechanism, a nucleophile (the phenoxide) attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org

| Reaction | Nucleophile | Electrophile | Key Reagents/Catalysts |

| Williamson Ether Synthesis | Resorcinol monoanion | 2-Bromo-1-phenylethanone | Base (e.g., K₂CO₃, NaH) |

| Ullmann Condensation | Resorcinol | Aryl Halide | Cu(I) salt, Ligand, Base (e.g., Cs₂CO₃) organic-chemistry.org |

| Nucleophilic Aromatic Substitution | Resorcinol monoanion | Activated Aryl Halide | Strong base, Electron-withdrawing groups on aryl halide |

Ketone Moiety Construction and Modification in the Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- Scaffold

While the synthesis often starts with a pre-formed phenylethanone building block, it is also possible to construct the ketone moiety at a later stage. The Friedel-Crafts acylation is a classic and direct method for synthesizing aryl ketones. nih.gov This reaction involves the treatment of an aromatic ring (e.g., benzene) with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). researchgate.netsemanticscholar.org To construct the target scaffold, one could envision a Friedel-Crafts acylation of a pre-formed 2-(3-hydroxyphenoxy)benzene derivative, though the presence of the ether and hydroxyl groups can complicate the reaction.

Alternative methods for ketone synthesis include:

Oxidation of secondary alcohols: If the synthesis proceeds via a 1-phenyl-2-(3-hydroxyphenoxy)ethanol intermediate, the ketone can be generated through oxidation. Various oxidizing agents can be employed, from chromium-based reagents to milder, more modern catalytic systems. beilstein-journals.orgorganicreactions.orgresearchgate.net

Reaction of Grignard reagents with nitriles: The addition of a phenylmagnesium halide to a suitable nitrile, followed by acidic hydrolysis of the intermediate imine, yields a ketone. wikipedia.orgfrontiersin.orgacs.org This provides a versatile route to unsymmetrical ketones.

Once the ketone moiety is in place, it can be further modified. For instance, stereoselective reduction of the carbonyl group can introduce a chiral center, leading to optically active alcohol derivatives. core.ac.uk The ketone can also be converted into other functional groups, such as imines, which can then undergo further reactions. core.ac.uk

Hydroxyl Group Introduction and Manipulation Strategies for 3-Hydroxyphenoxy Derivatization

The presence of a free hydroxyl group on the phenoxy ring introduces both opportunities for further functionalization and challenges related to its reactivity. The -OH group is a strongly activating, ortho-para directing group in electrophilic aromatic substitution. wikipedia.orgaakash.ac.in This inherent directing effect must be managed to achieve desired substitution patterns on the resorcinol moiety. msu.edu

In many synthetic sequences, it is necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. highfine.com Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers. highfine.com

Methyl ethers are stable but require harsh conditions for removal, such as treatment with boron tribromide (BBr₃). highfine.com

Benzyl (Bn) ethers are widely used as they are stable to many reagents but can be readily removed by catalytic hydrogenation.

Silyl ethers (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS)) are versatile, with their stability being tunable based on the steric bulk of the substituents on the silicon atom. They are typically removed under acidic conditions or with a fluoride (B91410) source.

The selective functionalization of resorcinol itself is a key strategy. Due to the two activating -OH groups, direct electrophilic substitution on resorcinol can lead to mixtures of products. tandfonline.com By protecting one of the hydroxyl groups, the regioselectivity of subsequent reactions can be controlled. After the desired modifications are made, the protecting group is removed to unveil the free hydroxyl group in the final product. libretexts.org

| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |

| Methyl (Me) | Dimethyl sulfate, Methyl iodide | BBr₃, TMSI | Very Stable |

| Benzyl (Bn) | Benzyl bromide, Benzyl chloride | H₂/Pd-C (Hydrogenolysis) | Stable to acid/base |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, HF, Acetic acid | Base stable, Acid labile |

Catalytic Systems and Reaction Conditions Optimization in Analogous Syntheses

Optimizing reaction conditions and catalytic systems is paramount for achieving high yields and purity in the synthesis of aryloxy ketones.

For Williamson-type syntheses , phase-transfer catalysis (PTC) has emerged as a powerful technique. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is present, thereby accelerating the reaction rate. core.ac.ukcrdeepjournal.org This method can lead to milder reaction conditions and improved efficiency. semanticscholar.org

In Ullmann-type couplings , significant advancements have been made in catalyst design and reaction optimization. While early Ullmann reactions required stoichiometric copper and high temperatures, modern protocols use catalytic amounts of a copper(I) source (e.g., CuI) in combination with a ligand. Screening various ligands is often necessary to find the optimal system for a specific substrate pair. beilstein-journals.orgnih.gov N,N- and N,O-chelating ligands have been shown to be particularly effective. nih.gov The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., acetonitrile, DMF, toluene) also profoundly impacts the reaction outcome. beilstein-journals.org

The use of microwave irradiation has been shown to dramatically reduce reaction times for both Williamson and Ullmann-type reactions. researchgate.net Microwave-assisted organic synthesis (MAOS) can lead to higher yields and cleaner reactions by providing rapid and uniform heating.

| Synthetic Method | Catalytic System | Key Optimization Parameters |

| Williamson Ether Synthesis | Phase-Transfer Catalysis (e.g., R₄N⁺X⁻) | Catalyst structure, Solvent, Base concentration |

| Ullmann Condensation | CuI / Ligand (e.g., N,N-dimethylglycine) | Ligand structure, Copper source, Base, Temperature |

| General | Microwave-Assisted Synthesis | Temperature, Irradiation time, Power |

Stereochemical Control in Derivative Synthesis for Structurally Related Compounds

Introducing stereocenters into the Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- scaffold opens avenues for creating a diverse range of chiral derivatives. A key position for introducing chirality is the carbon atom alpha to the ketone.

One approach is the asymmetric synthesis of the C-O ether bond . This can be challenging but may be achieved using chiral catalysts that can differentiate between enantiotopic faces or groups. For instance, enantioselective phenoxylation of β-keto esters has been achieved through a sequence involving catalytic enantioselective chlorination followed by an Sₙ2 reaction with a phenol. researchgate.net

A more common strategy involves the stereoselective reduction of the ketone moiety after the main scaffold has been assembled. The prochiral ketone can be reduced to a secondary alcohol, creating a new stereocenter. A wide array of chiral reducing agents and catalysts are available for this purpose:

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst provide excellent enantioselectivity in the reduction of various ketones.

Asymmetric Transfer Hydrogenation: Catalysts based on ruthenium or rhodium with chiral ligands can effectively reduce ketones to alcohols with high enantiomeric excess.

Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs) from organisms like Saccharomyces cerevisiae, can perform highly enantioselective reductions of ketones under mild conditions, often yielding products with very high optical purity. nih.govresearchgate.net

Furthermore, if the synthesis involves α-alkylation or α-arylation of the ketone, chiral phase-transfer catalysts or chiral metal complexes can be used to control the stereochemistry of the newly formed C-C bond, generating tertiary stereocenters with high enantioselectivity. nih.gov

Multicomponent Reaction Approaches for Advanced Ethanone Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all reactants, offer a highly efficient route to complex molecular architectures.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.org The product is an α-acyloxy amide. While not directly forming the target structure, a Passerini reaction could be envisioned using a suitably functionalized aldehyde or ketone precursor to rapidly build a complex scaffold that could be later converted to an aryloxy ethanone derivative. frontiersin.orgacs.org

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org It leads to the formation of a bis-amide. numberanalytics.com The Ugi reaction is known for its high atom economy and the ability to generate diverse libraries of compounds from readily available starting materials. nih.gov By choosing the four components strategically, one could construct a complex molecule incorporating the core elements of the ethanone scaffold, which could then be further elaborated.

These MCRs are powerful tools for combinatorial chemistry and could be employed to generate libraries of advanced ethanone architectures related to the parent compound for further investigation.

Spectroscopic and Structural Elucidation Research of Ethanone, 2 3 Hydroxyphenoxy 1 Phenyl and Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For Ethanone (B97240), 2-(3-hydroxyphenoxy)-1-phenyl-, ¹H and ¹³C NMR would provide definitive information on the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the protons of the molecule would resonate at characteristic chemical shifts. The protons on the phenyl ring adjacent to the carbonyl group would typically appear in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing effect of the ketone. The methylene (B1212753) protons (-CH₂-) situated between the carbonyl group and the phenoxy ether linkage are expected to produce a singlet around 5.0-5.5 ppm. The protons of the 3-hydroxyphenol ring would exhibit complex splitting patterns in the aromatic region (approximately 6.5-7.2 ppm), with the hydroxyl proton appearing as a broad singlet whose position is dependent on solvent and concentration.

¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbonyl carbon is the most deshielded, expected to resonate at a very low field, typically around 195-198 ppm. researchgate.net The aromatic carbons would appear in the 110-160 ppm range, with carbons attached to oxygen (the ether linkage and the hydroxyl group) resonating at the lower end of this range. The methylene carbon (-CH₂-) would likely be found around 65-75 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to assemble the complete structure. COSY would reveal proton-proton coupling networks within the aromatic rings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is crucial for establishing long-range connectivity, for instance, by showing correlations between the methylene protons and the carbonyl carbon, as well as the carbons of both aromatic rings, thus confirming the core structure of the molecule.

| Predicted ¹H NMR Data for Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- | |

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Phenyl-CO - | 7.5 - 8.0 (multiplet) |

| -O -CH₂-CO - | 5.0 - 5.5 (singlet) |

| Hydroxyphenyl-O - | 6.5 - 7.2 (multiplet) |

| -OH | Variable (broad singlet) |

| Predicted ¹³C NMR Data for Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C =O | 195 - 198 |

| Aromatic C -O & C -OH | 155 - 160 |

| Aromatic C -H & C -C | 110 - 135 |

| -O-C H₂-CO- | 65 - 75 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- would display several characteristic absorption bands.

A prominent and sharp absorption peak is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. rsc.org The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations from the ether linkage would produce strong peaks in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

Furthermore, the aromatic rings would give rise to several signals. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C in-ring stretching vibrations cause a series of absorptions in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.

| Predicted FT-IR Data for Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- | ||

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=O Stretch | Aryl Ketone | 1680 - 1700 (strong, sharp) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Ether | 1200 - 1250 |

| Symmetric C-O-C Stretch | Ether | 1000 - 1050 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight and elemental formula of a compound, as well as to study its fragmentation patterns upon ionization. For Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- (C₁₄H₁₂O₃), the exact mass of the molecular ion [M]⁺• would be determined with high precision.

Electron impact (EI) ionization would likely lead to extensive fragmentation. The fragmentation pattern provides valuable structural information. libretexts.org Key fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond between the carbonyl group and the phenyl ring can break, leading to the formation of a benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105. This is often a very intense peak in the mass spectra of phenones. nih.gov

Ether Bond Cleavage: The C-O bond of the ether linkage can cleave. Cleavage could result in a [M-C₆H₅O₂]⁺ fragment (m/z 121) or a hydroxyphenoxy radical loss, leaving a [C₈H₇O]⁺ ion.

Loss of the Side Chain: Cleavage of the bond between the carbonyl carbon and the methylene carbon would generate a phenyl radical and a [CH₂OC₆H₄OH]⁺• ion.

The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the phenyl, ketone, methylene, and hydroxyphenoxy moieties.

| Predicted HRMS Fragmentation Data | |

| m/z | Possible Fragment Ion |

| 228.0786 | [C₁₄H₁₂O₃]⁺• (Molecular Ion) |

| 121 | [C₈H₉O]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- are the phenyl ketone and the hydroxyphenoxy groups. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. wikipedia.org

The intense absorption bands, typically found at shorter wavelengths (around 240-280 nm), are attributed to π→π* transitions within the aromatic rings and the carbonyl group. nih.govacs.org A weaker, longer-wavelength absorption, often observed as a shoulder around 300-330 nm, is characteristic of the forbidden n→π* transition of the carbonyl group's non-bonding electrons. nih.govacs.org The position and intensity of these bands can be influenced by the solvent polarity; polar solvents can cause a blue shift (hypsochromic shift) of the n→π* transition. researchgate.net The hydroxyl substituent on the phenoxy ring may cause a slight red shift (bathochromic shift) of the π→π* bands compared to unsubstituted 2-phenoxy-1-phenylethanone.

X-ray Crystallography for Solid-State Structural Determination of Related Phenoxy-Ethanone Compounds

| Typical Crystallographic Data for an Analog (2-Bromo-1-phenylethanone) | |

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| C-C bond lengths (aromatic) | ~1.37 - 1.39 Å |

| C=O bond length | ~1.21 Å |

| C-Br bond length | ~1.95 Å |

| Intermolecular Interactions | C-H···O contacts researchgate.net |

Advanced Chromatographic Methods in Purity Assessment and Isolation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique ideal for analyzing volatile and thermally stable compounds. semanticscholar.org It separates components of a mixture in the gas phase, and the mass spectrometer provides identification of the eluted compounds. derpharmachemica.com For Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-, derivatization of the hydroxyl group (e.g., silylation) might be necessary to improve its volatility and thermal stability for GC analysis. The resulting mass spectrum for each chromatographic peak can be compared against spectral libraries for identification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a broad range of organic compounds. researchgate.net For the title compound, reversed-phase HPLC (using a nonpolar stationary phase and a polar mobile phase, such as acetonitrile (B52724)/water) would be a suitable method for purity analysis and isolation. sielc.com A UV detector would be used to monitor the elution of the compound, leveraging the chromophores discussed in section 3.4. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Computational Chemistry and Theoretical Frameworks for Ethanone, 2 3 Hydroxyphenoxy 1 Phenyl

Quantum Mechanical Studies of Electronic Structure, Charge Distribution, and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, charge distribution, and reactivity of "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-". mdpi.comrsc.org These calculations provide a detailed picture of the electron density distribution across the molecule, which is fundamental to understanding its chemical behavior.

Detailed research findings from DFT calculations on analogous aromatic ketones and diaryl ethers reveal key electronic features. The carbonyl group (C=O) is a major site of electron density, rendering the oxygen atom partially negative and the carbon atom partially positive. The phenoxy and phenyl rings exhibit a delocalized π-electron system. The hydroxyl (-OH) group on the phenoxy ring further influences the electronic landscape through its electron-donating and hydrogen-bonding capabilities.

Molecular electrostatic potential (MEP) maps are a powerful visualization tool derived from these calculations, highlighting the electrophilic and nucleophilic sites. For "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-", the MEP would likely show negative potential around the carbonyl and hydroxyl oxygen atoms, indicating susceptibility to electrophilic attack, and positive potential around the hydroxyl hydrogen and parts of the aromatic rings, suggesting sites for nucleophilic interaction.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In molecules like this, the HOMO is often localized on the electron-rich phenoxy ring, while the LUMO is centered on the electron-withdrawing acetophenone (B1666503) moiety.

Table 1: Illustrative Quantum Mechanical Descriptors for Aromatic Ketones

| Descriptor | Typical Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 to 3.5 Debye | Influences solubility and intermolecular interactions |

Note: These values are representative for similar aromatic ketones and ethers and serve for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

"Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" possesses considerable conformational flexibility due to the rotatable bonds of the ether linkage and the connection to the carbonyl group. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and analyze the flexibility of such molecules over time. nih.govnih.govyoutube.com

Analysis of the MD trajectory allows for the identification of low-energy conformers and the construction of a potential energy surface. nih.govchemrxiv.orgchemrxiv.org This analysis can reveal, for instance, whether the molecule adopts a more extended or a folded conformation, which can be influenced by intramolecular interactions such as hydrogen bonding between the hydroxyl group and the ether or carbonyl oxygen. The flexibility of the ether linkage is a known characteristic of diaryl ethers and contributes significantly to their material properties in polymeric systems. mdpi.com

Table 2: Representative Dihedral Angles and Conformational Preferences for Diaryl Ethers

| Dihedral Angle | Description | Common Range (degrees) |

| τ1 (Caryl-O-Caryl-Caryl) | Torsion around the ether bond | 100 - 140 |

| τ2 (O-Caryl-Caryl-Ccarbonyl) | Torsion of the phenyl ring | 20 - 60 |

Note: The table provides typical ranges for dihedral angles in structurally related molecules to illustrate conformational flexibility.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers highly accurate methods for predicting the spectroscopic parameters of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.comnih.gov Techniques like DFT can be used to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-". ualberta.ca

For ¹H and ¹³C NMR spectra, chemical shifts can be predicted with high accuracy by calculating the magnetic shielding tensors of the nuclei. acs.orgnih.govnih.gov These calculations are sensitive to the molecule's conformation, and often, a Boltzmann-weighted average over the most stable conformers is used to obtain a more accurate prediction. nih.gov The predicted shifts would show characteristic signals for the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the distinct carbons of the carbonyl group and the aromatic rings. libretexts.org

Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. numberanalytics.com This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. For "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-", key predicted vibrational modes would include the C=O stretch of the ketone, the C-O-C stretches of the ether, the O-H stretch of the hydroxyl group, and various C-H and C=C stretching and bending modes of the aromatic rings. libretexts.orgoregonstate.edu

Table 3: Predicted Spectroscopic Data for "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" (Illustrative)

| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group |

| ¹³C NMR | Chemical Shift (δ) | ~195 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | Chemical Shift (δ) | ~5.3 ppm | Methylene Protons (-CH₂-) |

| IR | Wavenumber (cm⁻¹) | ~1680 cm⁻¹ | Carbonyl Stretch (C=O) |

| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ | Hydroxyl Stretch (O-H) |

Note: These are typical values for the respective functional groups and are intended for illustrative purposes.

Reaction Pathway Analysis and Mechanistic Elucidation through Theoretical Calculations

Theoretical calculations are a cornerstone for analyzing reaction pathways and elucidating the mechanisms of chemical transformations involving "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-". acs.orgnih.gov By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the associated activation energies. nih.gov

A relevant reaction for this molecule is the cleavage of the ether bond, which can occur under acidic or basic conditions. researchgate.netmasterorganicchemistry.comacs.org Theoretical calculations can model the step-by-step process of such a reaction. For instance, in an acid-catalyzed cleavage, the calculations would first model the protonation of the ether oxygen, followed by the nucleophilic attack on an adjacent carbon, and finally, the breaking of the C-O bond. masterorganicchemistry.com The calculated energy barriers for each step would reveal the rate-determining step of the reaction.

Furthermore, computational studies can investigate photochemical reactions. For some aryl ethers, photoinduced rearrangements have been studied using DFT, revealing mechanisms that proceed through excited triplet states. nih.govacs.orgresearchgate.net Such calculations can determine the feasibility of different reaction pathways and predict the final products, providing valuable guidance for experimental synthetic efforts.

Table 4: Illustrative Energy Profile for a Hypothetical Ether Cleavage Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 (Protonation) | +5 |

| 3 | Intermediate (Protonated Ether) | +2 |

| 4 | Transition State 2 (C-O Cleavage) | +25 |

| 5 | Products | -10 |

Note: The energy values are hypothetical and illustrate a typical energy profile for a multi-step organic reaction.

Structure-Property Relationship (SPR) Modeling for Ethanone (B97240), 2-(3-hydroxyphenoxy)-1-phenyl-

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. rsc.org For "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-", SPR models could be developed to predict various physicochemical properties and potential biological activities. mdpi.com

These models are built by establishing a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined property or activity for a series of related compounds. researchgate.netnih.gov Molecular descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). nih.govoup.combit.edu.cn

Given the presence of a phenolic hydroxyl group, a property of significant interest for this class of compounds is antioxidant activity. researchgate.netnih.govsemanticscholar.org QSAR models for phenolic antioxidants often correlate activity with descriptors like the O-H bond dissociation enthalpy (BDE), ionization potential, and the number and position of hydroxyl groups. researchgate.netnih.govresearchgate.net A model could predict the antioxidant potential of "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" by calculating these relevant descriptors. Other properties that could be modeled include receptor binding affinity, toxicity, and environmental fate. rsc.orgoup.com

Table 5: Common Molecular Descriptors Used in SPR/QSAR Modeling for Phenolic Compounds

| Descriptor Class | Example Descriptors | Predicted Property/Activity |

| Electronic | HOMO/LUMO energies, Ionization Potential | Antioxidant activity, Reactivity |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Radical scavenging ability |

| Topological | Molecular Connectivity Indices | Various biological activities |

| Lipophilicity | LogP | Membrane permeability, Bioavailability |

Note: This table lists common descriptors and their applications in SPR/QSAR studies.

Exploration of Biological Interactions and Structure Activity Relationships of Ethanone, 2 3 Hydroxyphenoxy 1 Phenyl and Its Derivatives

Conceptual Basis for Biomolecular Target Interactions (e.g., enzyme inhibition, receptor modulation)

The fundamental structure of Ethanone (B97240), 2-(3-hydroxyphenoxy)-1-phenyl- provides a basis for a variety of interactions with biological macromolecules. The presence of aromatic rings, a ketone group, a hydroxyl group, and an ether linkage allows for a range of non-covalent interactions that are crucial for binding to protein targets. These interactions can include:

Hydrogen Bonding: The hydroxyl (-OH) group on the phenoxy ring and the carbonyl (C=O) group of the ethanone core can act as hydrogen bond donors and acceptors, respectively. These interactions are vital for the specific recognition of and binding to amino acid residues within the active sites of enzymes or the binding pockets of receptors.

Pi-Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein, further stabilizing the ligand-protein complex.

Dipole-Dipole Interactions: The polar ketone and ether functionalities can engage in dipole-dipole interactions with polar residues in the binding site.

Based on these potential interactions, derivatives of the Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- scaffold are logically investigated as modulators of various biological targets. The general structure is recognized as a versatile starting point for the development of enzyme inhibitors and receptor ligands. For instance, compounds with similar structural features have been explored for their potential as antihypertensive and anti-inflammatory agents. ontosight.ai

Investigation of Binding Affinities to Specific Proteins or Enzymes using Related Scaffolds

One area of significant interest has been the inhibition of enzymes involved in neurological and inflammatory processes. For example, a series of 2-phenoxy-indan-1-one derivatives , which share a core phenoxy-ketone structure, were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. The most potent of these compounds exhibited high inhibitory activity with an IC50 value of 50 nM. Molecular docking studies suggested that these compounds fit well into the active site of AChE, indicating a strong binding affinity.

In the context of inflammation, derivatives of phenoxy acetic acid have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com Certain compounds in this class demonstrated significant COX-2 inhibition with IC50 values in the nanomolar range (e.g., 0.06 µM), highlighting the potential for this scaffold to bind with high affinity to the active site of this key inflammatory enzyme. mdpi.com

Furthermore, hydroxyacetophenone derivatives have been identified as antagonists of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. ontosight.ai High-throughput screening and subsequent optimization led to the discovery of analogs with significantly improved potency, with IC50 values in the low micromolar range. ontosight.ai

The table below summarizes the inhibitory activities of some representative derivatives from related scaffolds.

| Derivative Class | Target Enzyme/Receptor | Representative IC50 Value |

| 2-Phenoxy-indan-1-ones | Acetylcholinesterase (AChE) | 50 nM |

| Phenoxy Acetic Acids | Cyclooxygenase-2 (COX-2) | 0.06 µM |

| Hydroxyacetophenones | Farnesoid X Receptor (FXR) | 1.1 µM |

This table presents data from studies on analogous compound classes to illustrate the potential for biological activity and is not direct data for Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-.

Modulation of Biochemical Pathways by Analogous Phenoxy-Ethanones

The ability of phenoxy-ethanone derivatives to bind to and modulate the activity of specific enzymes and receptors translates to the modulation of broader biochemical pathways.

For instance, the inhibition of acetylcholinesterase by 2-phenoxy-indan-1-one analogs directly impacts cholinergic neurotransmission. By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can enhance signaling at cholinergic synapses. This mechanism is a cornerstone of therapeutic strategies for Alzheimer's disease.

The selective inhibition of COX-2 by phenoxy acetic acid derivatives interferes with the inflammatory pathway. mdpi.com COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. mdpi.com By selectively blocking this enzyme, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Furthermore, the antagonism of the farnesoid X receptor (FXR) by hydroxyacetophenone derivatives can modulate the pathways of bile acid and lipid metabolism. ontosight.ai FXR plays a crucial role in maintaining homeostasis of these metabolic processes, and its modulation has therapeutic implications for conditions such as cholestasis and metabolic syndrome. ontosight.ai

Structure-Activity Relationship (SAR) Studies for Biological Function and Molecular Design

Structure-activity relationship (SAR) studies on various classes of phenoxy-ethanone and acetophenone (B1666503) derivatives have provided valuable insights into the structural features that govern their biological activity. These studies are crucial for the rational design of more potent and selective analogs.

For the hydroxyacetophenone derivatives acting as FXR antagonists, SAR studies revealed that both the shape and the lipophilicity of the substituents on the aromatic ring significantly influence their activity. ontosight.ai Increasing the size and lipophilicity of these substituents was found to enhance the antagonistic potency. For example, replacing a hydroxyl group with a benzyloxy substituent resulted in a significant improvement in activity. ontosight.ai The length of a linker and the presence of a tetrazole moiety were also identified as being essential for maintaining activity. ontosight.ai

In the case of 1-phenyl-2-(phenylamino) ethanone derivatives investigated as inhibitors of the MCR-1 enzyme (conferring colistin (B93849) resistance in bacteria), molecular docking studies highlighted the importance of specific interactions. nih.gov The core structure was found to occupy a cavity in the MCR-1 protein, while a carboxyl group was shown to form crucial hydrogen bonds with key amino acid residues like Glu246 and Thr285. nih.gov

For phenoxy acetic acid derivatives as COX-2 inhibitors, SAR studies indicated that the nature and position of substituents on the phenoxy ring are critical for inhibitory efficacy. mdpi.com For instance, the introduction of a bromine atom at the para-position of the phenoxy ring in some series led to a marked enhancement of inhibitory activity compared to the unsubstituted analogs. mdpi.com

Design Principles for Bioactive Analogs Based on the Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- Core

Based on the SAR findings from related scaffolds, several design principles can be proposed for the development of novel bioactive analogs based on the Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- core.

Systematic Modification of Aromatic Rings: The phenyl and hydroxyphenoxy rings are prime targets for modification. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions can be used to probe the steric and electronic requirements of the target binding site. As seen with FXR antagonists and COX-2 inhibitors, increasing lipophilicity or introducing specific electron-withdrawing groups can enhance potency. ontosight.aimdpi.com

Exploration of the Hydroxyl Group: The position and presence of the hydroxyl group on the phenoxy ring are likely to be critical for activity. It can be repositioned (ortho, meta, para) or replaced with other hydrogen bond donors/acceptors (e.g., amino, thiol groups) to optimize interactions with the target. Furthermore, it can be derivatized to form ethers or esters to modulate properties like solubility and cell permeability.

Modification of the Ethanone Linker: The two-carbon linker of the ethanone core can be altered in terms of its length, rigidity, and stereochemistry. Introducing conformational constraints, such as incorporating the linker into a ring system (as seen in the 2-phenoxy-indan-1-ones), can lock the molecule into a bioactive conformation and improve binding affinity.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, the ketone group could be replaced with other functionalities that can act as hydrogen bond acceptors. The use of a tetrazole ring as a bioisostere for a carboxylic acid is a well-established strategy in medicinal chemistry and has proven effective in the design of FXR antagonists. ontosight.ai

By applying these design principles in a systematic manner, it is conceivable that novel derivatives of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- could be developed with high affinity and selectivity for a range of biological targets.

Research Applications and Future Directions in Chemical Science for Ethanone, 2 3 Hydroxyphenoxy 1 Phenyl

Role as a Chemical Intermediate in Complex Organic Synthesis and Building Block Development

"Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" is positioned as a valuable chemical intermediate for constructing more complex molecules. Its structure, featuring a ketone, an ether linkage, and a phenolic hydroxyl group, offers multiple reactive sites for synthetic transformations. Compounds with similar backbones, such as α-haloketones and other acetophenone (B1666503) derivatives, are widely recognized as useful building blocks in organic synthesis, particularly for preparing active pharmaceutical ingredients. nih.govresearchgate.net The reactivity of these related compounds suggests that "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" could serve as a foundational element in multi-step syntheses. ontosight.ai

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon allows for a diverse range of reactions. This versatility is crucial for medicinal chemists seeking efficient pathways to new drug candidates. nbinno.com For instance, the core structure can be functionalized to create precursors for specific heterocyclic systems or to introduce chiral centers, which are characteristic features of many modern pharmaceuticals. nbinno.com

Potential in Materials Science Research (e.g., polymer synthesis, functional materials)

In the realm of materials science, the distinct functional groups of "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" suggest its potential as a monomer or a structural component in the development of novel polymers and functional materials. ontosight.ai The phenolic hydroxyl group can be utilized in polymerization reactions, such as the formation of polyesters or polyethers. The rigid aromatic portions of the molecule could contribute to desirable thermal or mechanical properties in the resulting polymers. ontosight.ai

Development as a Molecular Probe for Chemical Biology Studies

The scaffold of "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" presents a promising starting point for the design of molecular probes for chemical biology. Molecular probes are essential tools for studying complex biological systems, and this compound's structure could be systematically modified to confer binding specificity for biological targets like enzymes or receptors. ontosight.aimdpi.com Derivatives of similar 1-phenyl-ethanone structures have been investigated as inhibitors of enzymes, indicating the potential for this class of compounds to interact with biological targets. nih.govnih.gov

To function as a probe, the core structure would require the addition of a reporter group for detection and often a reactive headgroup for covalent labeling. mdpi.com A common strategy involves a two-step approach where a small, bio-orthogonal ligation handle, such as an alkyne or an azide, is incorporated into the molecule. mdpi.com This allows for the subsequent attachment of a reporter molecule, like a fluorophore, after the probe has interacted with its target. This methodology minimizes steric bulk that might otherwise interfere with cellular uptake or target binding. mdpi.com

Green Chemistry Approaches to Synthesis and Application

Advancing the utility of "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" aligns with the principles of green chemistry, which prioritize environmentally friendly and efficient chemical processes. Traditional multi-step organic syntheses can be resource-intensive and generate significant waste. ontosight.ai Green chemistry approaches to the synthesis of related phenolic ketones have focused on catalytic methods to improve yield and reduce environmental impact. google.com

Unexplored Reactivity and Derivatization Opportunities for Academic Investigation

The chemical structure of "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" holds significant untapped potential for academic research into its reactivity and the synthesis of new derivatives. The molecule contains three key functional regions ripe for exploration: the phenolic hydroxyl group, the ketone moiety, and the aromatic rings.

The phenolic -OH group can undergo O-alkylation or O-acylation to produce a library of new ether and ester derivatives. The ketone's α-carbon offers a site for halogenation, alkylation, or condensation reactions, such as the aldol (B89426) condensation, to build more complex carbon skeletons. The aromatic rings are amenable to electrophilic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halogen, or alkyl groups) that can modulate the molecule's electronic properties and biological activity. The versatility of similar ketone intermediates, which can undergo transformations like reduction, oxidation, and esterification, highlights the broad scope of potential derivatization. nbinno.com

Interdisciplinary Research Prospects and Methodological Advancements

The full potential of "Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-" can be best realized through interdisciplinary research. Collaboration between synthetic organic chemists, materials scientists, chemical biologists, and computational chemists could accelerate discovery. Synthetic chemists can develop novel, efficient synthetic routes, including green methodologies, and create diverse libraries of derivatives. google.com

Materials scientists can then investigate these new compounds for applications in polymers and functional materials. ontosight.ai In parallel, chemical biologists can screen these derivatives for biological activity and develop promising candidates into molecular probes to investigate cellular processes. mdpi.com Computational studies, such as molecular docking, can play a crucial role in predicting the interactions of these molecules with biological targets, thereby guiding the design of more potent and specific compounds. nih.gov This synergistic approach, combining synthesis, material characterization, biological evaluation, and computational modeling, represents a powerful strategy for advancing the scientific understanding and application of this versatile chemical scaffold.

Interactive Data Table: Chemical Properties of Ethanone (B97240), 2-(3-hydroxyphenoxy)-1-phenyl-

| Property | Value |

| CAS Number | 13156-22-4 |

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.247 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 228.078644241 |

| Complexity | 246 |

| Data sourced from LookChem. lookchem.com |

Q & A

Q. Q1. What are the established synthetic routes for Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Fries rearrangement , where a phenyl ester precursor reacts under acidic or Lewis acid-catalyzed conditions. Key parameters include:

- Catalysts : Aluminum chloride (AlCl₃) is commonly used to enhance reaction rates and selectivity .

- Temperature : Optimal yields are achieved at 120–140°C, though lower temperatures may reduce side products .

- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility of aromatic intermediates .

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Fries Rearrangement | AlCl₃ | 130 | 65–75 | 90–95 | |

| Enzymatic Catalysis | Lipase | 37 | 40–50 | 85–90 |

Q. Q2. How is the molecular structure of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard for structural determination. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refinement and solving crystal structures . Key steps:

- Data Collection : High-resolution diffraction data (≤1.0 Å) ensures accurate bond-length and angle measurements.

- Refinement : SHELXL refines hydrogen bonding and torsional angles, critical for confirming the hydroxyl-phenoxy substituent orientation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. FTIR) for this compound?

Methodological Answer: Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent effects. To resolve:

Cross-Validation : Use complementary techniques (e.g., GC-FTIR for functional groups, ¹³C NMR for carbon environments) .

Variable-Temperature NMR : Identifies tautomeric shifts by observing signal splitting at low temperatures .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies to match FTIR peaks .

Q. Q4. What strategies improve catalytic efficiency in derivative synthesis (e.g., nitration or etherification)?

Methodological Answer: For nitration at the phenyl ring:

Q. Table 2: Catalytic Efficiency in Nitration

| Catalyst | Temperature (°C) | Para:Ortho Ratio | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 5 | 8:1 | 70 |

| Zeolite H-Beta | 25 | 12:1 | 85 |

Physicochemical Properties and Stability

Q. Q5. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer: Critical properties include:

Q. Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 105–106°C | |

| logP (Partition Coefficient) | 2.8 | |

| Hydrogen Bond Acceptors | 4 |

Analytical Methodologies

Q. Q6. How can GC-FTIR be applied to confirm the identity of synthetic intermediates?

Methodological Answer: GC-FTIR combines separation with functional group analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.